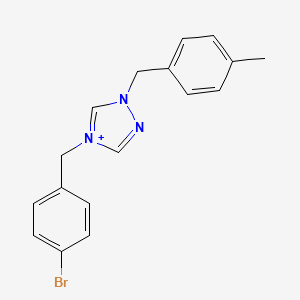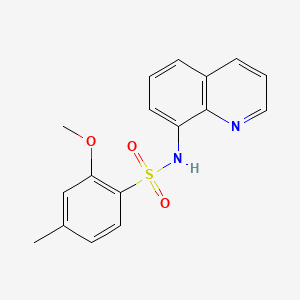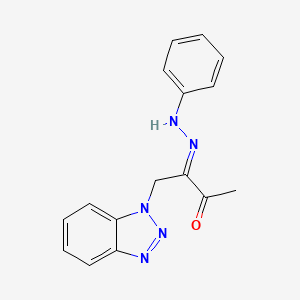![molecular formula C17H12N4O3S B13370276 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370276.png)
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a pyridine ring, and a thiazolotriazole core, making it a versatile candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the cyclization of the thiazolotriazole core under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and benzodioxole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzodioxole structure and have various biological applications.
Uniqueness
What sets 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole apart is its unique combination of structural motifs, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse scientific investigations .
Eigenschaften
Molekularformel |
C17H12N4O3S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-pyridin-4-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C17H12N4O3S/c1-2-13-14(24-10-23-13)7-12(1)22-9-16-19-20-17-21(16)8-15(25-17)11-3-5-18-6-4-11/h1-8H,9-10H2 |
InChI-Schlüssel |
LNSAREYNAYWHMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370199.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)

![ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)



![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)

